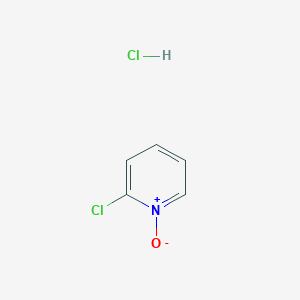











|
REACTION_CXSMILES
|
[ClH:1].N[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[O-:9].Cl.N([O-])=O.[Na+]>O>[ClH:1].[Cl:1][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[O-:9] |f:0.1,3.4,6.7|
|


|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC1=[N+](C=CC=C1)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring, with 51.8 g
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The moist crystals of 2-aminopyridine-1-oxide hydrochloride from Example 1, with or without drying
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallization
|
|
Type
|
CUSTOM
|
|
Details
|
the material of Example 2 after purification
|
|
Type
|
CUSTOM
|
|
Details
|
can be used in this preparation without substantial difference in the results
|
|
Type
|
ADDITION
|
|
Details
|
treated dropwise
|
|
Type
|
CUSTOM
|
|
Details
|
to give a clear, orange solution of diazotized material
|
|
Type
|
STIRRING
|
|
Details
|
The orange solution was stirred for about 5 minutes at about 0° C
|
|
Duration
|
5 min
|
|
Type
|
ADDITION
|
|
Details
|
was then immediately added by a cooled funnel, over a 40-minute period
|
|
Type
|
STIRRING
|
|
Details
|
with stirring, to a hot solution of 110 g
|
|
Type
|
ADDITION
|
|
Details
|
After 1/3 of the diazotized solution was added
|
|
Type
|
ADDITION
|
|
Details
|
The addition of the remaining 2/3 of diazotized solution
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|


Reaction Time |
7 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC1=[N+](C=CC=C1)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |